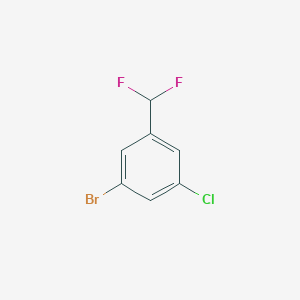

1-Bromo-3-chloro-5-(difluoromethyl)benzene

Overview

Description

1-Bromo-3-chloro-5-(difluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a difluoromethyl (-CF₂H) group at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C₇H₄BrClF₂, with a molecular weight of 227.44 g/mol (calculated from ). This compound is utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated active ingredients due to the unique electronic and steric properties imparted by fluorine substituents .

The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, aligning with the broader trend of fluorinated compounds in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(difluoromethyl)benzene can be synthesized through several methodsThe reaction conditions typically involve the use of halogenating agents like bromine and chlorine, along with catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(difluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-3-chloro-5-(difluoromethyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(difluoromethyl)benzene depends on its specific applicationThese interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenation and Substituent Position Variations

1-Bromo-3-chloro-5-fluorobenzene

- Molecular Formula : C₆H₃BrClF

- Molecular Weight : 209.45 g/mol ().

- Key Differences: Replaces the difluoromethyl group with a fluorine atom.

1-Bromo-3-chloro-5-(trifluoromethyl)benzene

1-Bromo-3-chloro-5-methylbenzene (3-Bromo-5-chlorotoluene)

- Molecular Formula : C₇H₆BrCl

- Molecular Weight : 205.48 g/mol ().

- Key Differences : A methyl (-CH₃) group replaces -CF₂H, eliminating fluorine’s inductive effects and reducing oxidative stability .

Functional Group Variations

1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f)

- Molecular Formula : C₉H₆BrClF₃O

- Synthesis: Prepared via nucleophilic substitution of 3-bromo-5-chlorophenol with 3,3,3-trifluoropropanol ().

- Key Differences : The trifluoropropoxy (-OCH₂CF₃) group introduces ether functionality, increasing hydrophobicity and altering reactivity in cross-coupling reactions compared to -CF₂H .

1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene (S13h)

- Molecular Formula : C₁₂H₁₃BrClO

- Synthesis: Derived from (bromomethyl)cyclopentane and 3-bromo-5-chlorophenol ().

- Key Differences : The bulky cyclopentylmethoxy group creates significant steric hindrance, reducing accessibility for further functionalization compared to smaller substituents like -CF₂H .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-Bromo-3-chloro-5-(difluoromethyl)benzene | C₇H₄BrClF₂ | 227.44 | -Br, -Cl, -CF₂H | High metabolic stability, moderate polarity |

| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.45 | -Br, -Cl, -F | Lower steric bulk, reduced stability |

| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 247.45 | -Br, -Cl, -CF₃ | Strong electron-withdrawing, low solubility |

| S13f (trifluoropropoxy derivative) | C₉H₆BrClF₃O | 303.50 | -Br, -Cl, -OCH₂CF₃ | Enhanced hydrophobicity, ether reactivity |

Data compiled from and 16.

Biological Activity

1-Bromo-3-chloro-5-(difluoromethyl)benzene, with the chemical formula C₇H₄BrClF₂ and CAS number 1261580-23-7, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Despite limited specific studies on its biological activity, the structural characteristics of this compound suggest potential interactions with biological systems.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine (Br), chlorine (Cl), and a difluoromethyl group (CF₂). This unique arrangement introduces multiple reactive sites, which may influence its biological properties. The molecular weight of this compound is approximately 207.02 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 207.02 g/mol |

| CAS Number | 1261580-23-7 |

Potential Biological Activities

While specific biological activities of this compound are not extensively documented, halogenated compounds often exhibit interesting biological properties. Here are some potential areas of activity based on structural analogs:

- Antimicrobial Activity : Halogenated compounds are frequently studied for their antimicrobial properties. For instance, similar halogenated benzenes have shown effectiveness against various bacterial strains.

- Cytotoxicity : Research on related compounds indicates that halogenated aromatics can induce cytotoxic effects in cancer cell lines. For example, studies have demonstrated that certain brominated and chlorinated compounds disrupt cellular processes leading to apoptosis in tumor cells.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, which could be a mechanism of action for this compound as well.

Case Study: Cytotoxic Effects

A study investigating the cytotoxic effects of halogenated benzene derivatives revealed that certain compounds exhibited significant inhibition of cell growth in various cancer cell lines. The mechanism was linked to the disruption of tubulin polymerization, leading to apoptosis.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | A549 | <0.01 |

| Compound B | HL-60 | 0.229 |

| This compound | Unknown | Not yet established |

The mechanism of action for halogenated compounds often involves:

- Lipid Membrane Interaction : The lipophilicity introduced by the difluoromethyl group may enhance membrane permeability, allowing the compound to interact with cellular targets.

- Reactive Intermediate Formation : The presence of multiple halogens can lead to the formation of reactive intermediates that may interact with biomolecules such as proteins and nucleic acids.

Safety and Handling Considerations

Due to limited data on the specific toxicity of this compound, it is advisable to handle this compound with caution, assuming it shares properties typical of other halogenated aromatics. General safety measures include:

- Use appropriate personal protective equipment (PPE).

- Work in a well-ventilated area or fume hood.

- Follow local regulations regarding chemical disposal.

Q & A

Basic Research Questions

Q. What are the critical physical and spectroscopic properties of 1-bromo-3-chloro-5-(difluoromethyl)benzene, and how do they influence experimental design?

Answer: The compound’s molecular weight (calculated as 233.44 g/mol), density (~1.72 g/cm³, inferred from analogs), and boiling/melting points (not directly reported but comparable to bromo-chloro-fluorobenzenes, e.g., bp ~150–160°C) are essential for reaction setup and purification. The difluoromethyl group introduces polarity, affecting solubility in organic solvents like 2-methyltetrahydrofuran (common in Grignard reactions) . Safety codes (e.g., R36/37/38 for irritation) mandate use of PPE and fume hoods. For spectroscopic identification:

- ¹⁹F NMR : Distinct splitting patterns due to CF₂H group (δ ~-110 to -120 ppm).

- ¹H NMR : Aromatic protons show coupling with adjacent halogens and CF₂H .

Methodological Tip : Prioritize inert atmosphere (N₂/Ar) due to halogen reactivity, and use low-temperature conditions (-80°C) for reactions involving nucleophilic substitutions .

Q. What synthetic routes are validated for preparing this compound?

Answer: A robust method involves sequential halogenation and functionalization:

Core Halogenation : Bromination/chlorination of difluoromethylbenzene derivatives using FeCl₃ or AlCl₃ catalysts in CH₂Cl₂ at 0–5°C .

Grignard Approach : Reaction of 1-bromo-3-chloro-5-(trifluoromethyl)benzene with Mg in 2-methyltetrahydrofuran (50–60°C), followed by quenching with trifluoroacetyl chloride at -80°C .

Q. How does the difluoromethyl group influence electronic and steric effects in cross-coupling reactions?

Answer: The CF₂H group is electron-withdrawing (-I effect), activating the benzene ring toward electrophilic substitutions but deactivating toward nucleophilic attacks. In Suzuki-Miyaura couplings:

- Steric Hindrance : The bulky CF₂H group at the 5-position directs coupling to the 1-bromo or 3-chloro positions.

- Electronic Effects : Enhanced electrophilicity at the bromine site increases Pd-catalyzed coupling efficiency compared to chlorine .

Case Study : Coupling with phenylboronic acid under Pd(PPh₃)₄/K₂CO₃ yields 3-chloro-5-(difluoromethyl)biphenyl derivatives with >80% selectivity when bromine is the leaving group .

Q. How can conflicting regioselectivity data in nucleophilic aromatic substitution (NAS) be resolved?

Answer: Contradictions arise from solvent polarity and temperature effects:

- Polar Aprotic Solvents (DMF/DMSO) : Favor para-substitution due to stabilized transition states.

- Nonpolar Solvents (THF) : Meta-substitution dominates via radical intermediates .

Methodological Resolution :

- Use kinetic studies (e.g., in situ NMR) to track intermediate formation.

- Apply computational modeling (DFT) to compare activation energies for meta vs. para pathways .

Q. What strategies mitigate decomposition during storage or under reaction conditions?

Answer: Decomposition pathways include:

- Hydrolysis : CF₂H → COOH under acidic/alkaline conditions.

- Thermal Degradation : Above 60°C, C-Br bond cleavage dominates.

Mitigation Protocol :

- Storage : 0–6°C under inert gas, with desiccants (molecular sieves) .

- Reaction Design : Avoid protic solvents (H₂O/ROH) and high temperatures. Use scavengers (e.g., BHT) for radical-mediated side reactions .

Q. How to differentiate isomers or byproducts using advanced spectroscopic techniques?

Answer: Key challenges include distinguishing positional isomers (e.g., bromine at C1 vs. C3). Techniques:

- GC-MS/MS : Fragmentation patterns differ for bromine vs. chlorine loss (m/z 79 vs. 35).

- X-ray Crystallography : Resolve crystal packing differences in halogen∙∙∙halogen interactions .

- ²D NMR (NOESY) : Spatial proximity of CF₂H to aromatic protons clarifies substitution patterns .

Example : Isomeric purity >99% achieved via HPLC (C18 column, MeCN/H₂O = 80:20) .

Properties

IUPAC Name |

1-bromo-3-chloro-5-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJIWSRAQNODED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.